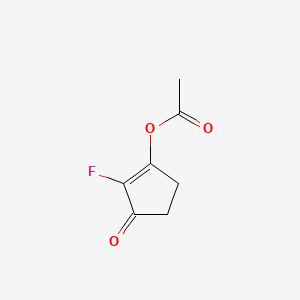
(2-Fluoro-3-oxocyclopenten-1-yl) acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Fluoro-3-oxocyclopenten-1-yl) acetate is an organic compound characterized by a cyclopentene ring substituted with a fluoro group at the second position and an oxo group at the third position, along with an acetate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-3-oxocyclopenten-1-yl) acetate typically involves the fluorination of a cyclopentenone derivative followed by esterification. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluoro group. The reaction conditions often require a solvent like acetonitrile and a catalyst such as silver nitrate to facilitate the fluorination process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.
化学反应分析
Types of Reactions
(2-Fluoro-3-oxocyclopenten-1-yl) acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluoro group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclopentenes depending on the nucleophile used.
科学研究应用
(2-Fluoro-3-oxocyclopenten-1-yl) acetate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (2-Fluoro-3-oxocyclopenten-1-yl) acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group can enhance the compound’s binding affinity and selectivity, while the oxo group can participate in hydrogen bonding and other interactions. These molecular interactions can modulate biological pathways and result in various physiological effects.
相似化合物的比较
Similar Compounds
- (2-Chloro-3-oxocyclopenten-1-yl) acetate
- (2-Bromo-3-oxocyclopenten-1-yl) acetate
- (2-Iodo-3-oxocyclopenten-1-yl) acetate
Uniqueness
(2-Fluoro-3-oxocyclopenten-1-yl) acetate is unique due to the presence of the fluoro group, which imparts distinct chemical and biological properties. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
属性
分子式 |
C7H7FO3 |
|---|---|
分子量 |
158.13 g/mol |
IUPAC 名称 |
(2-fluoro-3-oxocyclopenten-1-yl) acetate |
InChI |
InChI=1S/C7H7FO3/c1-4(9)11-6-3-2-5(10)7(6)8/h2-3H2,1H3 |
InChI 键 |
VBTMHQDXWWLWGN-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1=C(C(=O)CC1)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


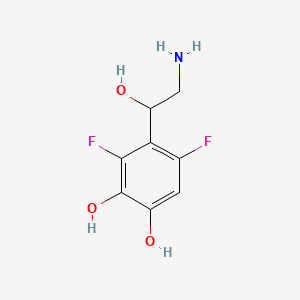

![N-[2,3,5,6-tetradeuterio-4-(4-nitrophenyl)sulfonylphenyl]acetamide](/img/structure/B13836343.png)

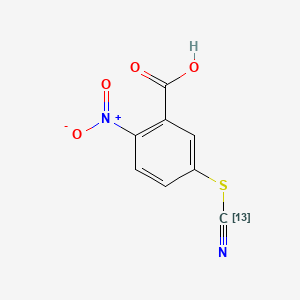
![methyl (E)-11-[(2R,3R)-3-pentyloxiran-2-yl]undec-9-enoate](/img/structure/B13836370.png)
![1-(2-Amino-ethyl)-1H-[1,2,3]triazole-4-carboxylic acid cyclopropylamide](/img/structure/B13836381.png)
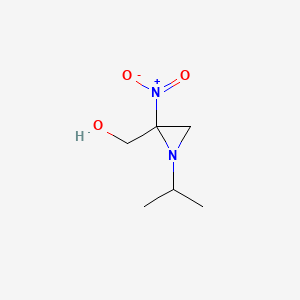




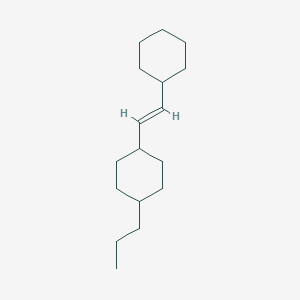
![1-(2-Acetyl-1,2-diazaspiro[2.2]pentan-1-yl)ethanone](/img/structure/B13836430.png)
